molecular formula C10H20N2O2 B14363641 1,10-Diaminodecane-4,7-dione CAS No. 91576-40-8

1,10-Diaminodecane-4,7-dione

Cat. No.: B14363641
CAS No.: 91576-40-8
M. Wt: 200.28 g/mol
InChI Key: JSUIDWXMMPYUCM-UHFFFAOYSA-N
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Description

1,10-Diaminodecane-4,7-dione is an organic compound with the molecular formula C10H20N2O2 It is a derivative of decanediamine, where two amino groups are located at the 1st and 10th positions, and two ketone groups are located at the 4th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Diaminodecane-4,7-dione can be synthesized through a multi-step process involving the following steps:

    Starting Material: The synthesis begins with decane, which undergoes a series of reactions to introduce amino and ketone groups.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,10-Diaminodecane-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Introduction of carboxyl groups.

    Reduction: Formation of 1,10-diaminodecane-4,7-diol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,10-Diaminodecane-4,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,10-diaminodecane-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,10-Decanediamine: Lacks the ketone groups present in 1,10-diaminodecane-4,7-dione.

    1,10-Diaminodecane-2,5-dione: Has ketone groups at different positions.

    1,10-Diaminodecane-4,7-diol: Contains hydroxyl groups instead of ketone groups.

Uniqueness

This compound is unique due to the presence of both amino and ketone groups at specific positions, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

91576-40-8

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

1,10-diaminodecane-4,7-dione

InChI

InChI=1S/C10H20N2O2/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h1-8,11-12H2

InChI Key

JSUIDWXMMPYUCM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CCC(=O)CCCN)CN

Origin of Product

United States

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